3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)pyridine-2-carbothioamide
Description
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Properties
IUPAC Name |
3-[6-oxo-4-(trifluoromethyl)pyrimidin-1-yl]-5-(trifluoromethyl)pyridine-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F6N4OS/c13-11(14,15)5-1-6(9(10(19)24)20-3-5)22-4-21-7(2-8(22)23)12(16,17)18/h1-4H,(H2,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBJSELDYBANDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N2C=NC(=CC2=O)C(F)(F)F)C(=S)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F6N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)pyridine-2-carbothioamide is a synthetic organic molecule notable for its unique structural features, including trifluoromethyl and pyrimidine moieties. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry, particularly focusing on its role in drug development and therapeutic interventions.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : CHFNOS
- Molecular Weight : 367.24 g/mol
This structure suggests a high degree of lipophilicity due to the presence of trifluoromethyl groups, which may enhance its biological activity by improving membrane permeability.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Nucleophilic Substitution : Introducing trifluoromethyl groups.
- Cyclization : Formation of the pyrimidine ring.
- Amidation : Attaching the carbothioamide moiety.
These steps are crucial for obtaining the desired purity and yield while minimizing environmental impact through green chemistry principles .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activities. For instance, studies have shown that similar trifluoromethyl-pyrimidine compounds possess potent anti-tubercular properties against Mycobacterium tuberculosis, with IC values ranging from 3.73 to 4.00 μM . The mechanism of action is believed to involve interference with bacterial metabolic pathways, potentially by inhibiting key enzymes.
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound suggest it may act as a RAS inhibitor, which is significant in targeting cancers driven by RAS mutations. In vitro studies demonstrated that related compounds could inhibit cell proliferation in various cancer cell lines, suggesting a promising avenue for further research .
The biological activity of this compound is hypothesized to involve:
- Binding Affinity : Enhanced by trifluoromethyl groups, facilitating interactions with specific molecular targets such as enzymes or receptors.
- Pathway Modulation : Influencing signaling pathways critical for cell survival and proliferation.
Case Studies and Research Findings
A series of studies have explored the biological implications of trifluoromethylated compounds:
- Anti-tubercular Activity : Compounds similar to this one have shown effective inhibition against Mycobacterium tuberculosis, indicating potential for developing new anti-TB agents .
- Cytotoxicity Testing : Evaluation of cytotoxic effects on human embryonic kidney cells (HEK-293) revealed that these compounds exhibit low toxicity, making them suitable candidates for further pharmacological development .
- Molecular Docking Studies : These studies have been conducted to elucidate the interaction profiles of the compound with target proteins, providing insights into its potential efficacy and specificity .
Comparative Analysis Table
| Compound Name | Activity Type | IC / IC | Target Organism/Cell Line |
|---|---|---|---|
| Compound A | Anti-tubercular | 3.73 - 4.00 μM | Mycobacterium tuberculosis |
| Compound B | Anticancer | 0.638 μM | MIA PaCa-2 (pancreatic cancer) |
| Compound C | Antimicrobial | 1.35 - 2.18 μM | Various bacteria |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
